AZD8797

説明

AZD8797, or AZD 8797, is a non-competitive allosteric modulator of CX3CL1. It is a potent and selective antagonist of the Fractalkine receptor (FKN or CX3CR1; Ki value 3.9 nM) with a 720 fold selectivity over the CXCR2 receptor, a 246-fold selectivity versus hCCR1 and 187-fold versus hCCR2 and no significant antagonism of the CCR4, CCR5, CCR6, CXCR3, and CXCR5 receptors. This compound displays adequate metabolic stability and solubility and high Caco-2 permeability. Notably, AZD 8797 exhibited a significant interaction (>50% activity at 10 μM) for the adenosine A1 receptor only, and the selectivity was later determined to be 33-fold. This compound also prevents G-protein activation in a [35S]GTPγS accumulation assay. This compound positively modulates the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay. In equilibrium saturation binding experiments, this compound reduces the maximal binding of 125I-CX3CL1 without affecting Kd.

科学的研究の応用

急性脊髄損傷の治療

AZD8797は、炎症とアポトーシスを抑制することで、ラットの急性脊髄損傷の早期回復を促進することが明らかになった、新規のCX3CR1阻害剤です . この研究では、this compoundは炎症とアポトーシスを阻止する可能性があり、それによって急性脊髄損傷後の早期回復を助けることが示されました .

SARS-CoV-2感染における神経保護

研究によると、this compoundはSARS-CoV-2誘発神経損傷に対して潜在的な保護効果を持っている可能性があります . この研究では、this compoundによる治療は、体重減少、神経損傷、酸化ストレス、および物体認識記憶の障害などのSARS-CoV-2感染の影響の一部を軽減することがわかりました . これは、CX3CL1-CX3CR1シグナル伝達経路がSARS-CoV-2の神経影響を軽減するための有望な標的となりうることを示唆しています .

抗炎症作用

脊髄損傷における炎症抑制における役割を考えると 、this compoundはより広範な抗炎症作用を持つ可能性があります。この可能性を探求するために、さらなる研究が必要です。

アポトーシスの阻害

This compoundは、脊髄損傷においてアポトーシスを阻害することが示されています およびSARS-CoV-2誘発神経損傷 . これは、アポトーシスが重要な役割を果たす他の状態において、潜在的な用途がある可能性を示唆しています。

その他の神経疾患における潜在的な用途

SARS-CoV-2感染における神経保護効果を考えると 、this compoundは他の神経疾患における潜在的な用途を持つ可能性があります。この可能性を探求するために、さらなる研究が必要です。

その他のウイルス感染症における潜在的な用途

SARS-CoV-2誘発神経損傷における保護効果を考えると 、this compoundは、同様の損傷を引き起こす他のウイルス感染症における潜在的な用途を持つ可能性があります。この可能性を探求するために、さらなる研究が必要です。

作用機序

Target of Action

AZD8797, also known as KAND567, is a small molecule that primarily targets the chemokine receptor CX3CR1 . This receptor is implicated in several diseases, including atherosclerosis and diabetes . It plays a crucial role in the recruitment and extravasation of CX3CR1-expressing subsets of leukocytes and monocytes .

Mode of Action

This compound acts as an allosteric non-competitive modulator of the human CX3CR1 receptor . It antagonizes the natural ligand, fractalkine (CX3CL1), in both human whole blood and in a B-lymphocyte cell line . This compound prevents G-protein activation, and at sub-micromolar concentrations, it positively modulates the CX3CL1 response in a β-arrestin recruitment assay .

Biochemical Pathways

The CX3CL1-CX3CR1 signaling pathway is the primary biochemical pathway affected by this compound . This pathway is involved in coordinating leukocyte trafficking in homeostatic and inflammatory conditions . By blocking this receptor, this compound can prevent certain types of immune cells from accumulating in various tissues, which can reduce the damage caused by hyperinflammation .

Result of Action

The action of this compound results in the reduction of inflammation and apoptosis . It has been shown to effectively block overwhelming inflammation, apoptosis, and necrosis after spinal cord injury, facilitating early recovery of locomotive function . In the context of COVID-19, it has been suggested that this compound could reduce viral presence, apoptosis, selected cytokine levels, and certain oxidative parameters .

Action Environment

It is known that the compound is active outside the central nervous system

生化学分析

Biochemical Properties

AZD8797 functions as an allosteric non-competitive modulator of the CX3CR1 receptor. It antagonizes the natural ligand, fractalkine (CX3CL1), by binding to a different site on the receptor, thereby preventing G-protein activation and β-arrestin recruitment . In biochemical reactions, this compound interacts with several biomolecules, including G-proteins and β-arrestins, modulating their signaling pathways. The compound exhibits a high affinity for the CX3CR1 receptor with an IC50 value of 300 nM in human whole blood and 6 nM in a B-lymphocyte cell line .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in immune and neuronal cells. In immune cells, it inhibits the adhesion and migration of leukocytes by blocking the CX3CR1 receptor . In neuronal cells, this compound has demonstrated protective effects against SARS-CoV-2-induced neuronal damage, reducing oxidative stress, apoptosis, and inflammation . The compound also modulates cell signaling pathways, including those involving G-proteins and β-arrestins, thereby affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its allosteric binding to the CX3CR1 receptor, which prevents the natural ligand, fractalkine, from activating the receptor . This non-competitive inhibition results in the blockade of G-protein signaling and β-arrestin recruitment, leading to reduced leukocyte adhesion and migration . Additionally, this compound has been shown to positively modulate the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in various in vitro and in vivo studies . For instance, in a study involving SARS-CoV-2-infected mice, this compound treatment over eight days resulted in significant reductions in neuronal damage, oxidative stress, and inflammation . These findings suggest that this compound maintains its efficacy over extended periods, making it a promising candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving rats with spinal cord injury, this compound improved locomotive recovery and reduced inflammation and apoptosis at a dosage of 2.5 mg/mL/day . Higher doses of this compound have been associated with increased efficacy in reducing neuronal damage and inflammation, although potential toxic or adverse effects at very high doses have not been extensively studied .

Metabolic Pathways

This compound is involved in metabolic pathways related to the CX3CR1 receptor. It modulates the signaling pathways of G-proteins and β-arrestins, affecting the downstream metabolic processes . The compound’s interaction with these pathways influences metabolic flux and metabolite levels, contributing to its therapeutic effects in various diseases .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. In studies involving SARS-CoV-2-infected mice, this compound was administered intraperitoneally and demonstrated effective distribution to the brain, where it exerted its protective effects . The compound’s ability to cross the blood-brain barrier and accumulate in neuronal tissues highlights its potential for treating neurological conditions .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the CX3CR1 receptor on the cell membrane . The compound’s activity is influenced by its binding to this receptor, which modulates its signaling pathways and cellular functions. Additionally, this compound’s effects on apoptosis and inflammation suggest potential interactions with intracellular signaling molecules and organelles .

生物活性

AZD8797 is a selective allosteric modulator of the chemokine receptor CX3CR1, which plays a significant role in various pathological conditions, including neuroinflammation and autoimmune diseases. This compound has garnered attention for its potential therapeutic effects in multiple sclerosis (MS), spinal cord injury (SCI), and even in the context of SARS-CoV-2 infection. The following sections provide a detailed examination of its biological activity, supported by relevant data and research findings.

This compound operates primarily as a non-competitive antagonist of CX3CR1, inhibiting the binding of its natural ligand, fractalkine (CX3CL1). This mechanism was characterized through various in vitro studies demonstrating that this compound effectively blocks fractalkine-induced signaling pathways without affecting the receptor's affinity for CX3CL1. Key findings include:

- Inhibition of G-protein Activation : this compound prevented G-protein activation in assays, indicating its role in modulating intracellular signaling pathways associated with CX3CR1 .

- Selective Binding : It exhibits high selectivity for human CX3CR1 compared to other chemokine receptors, with IC50 values of 10 nM for human and 29 nM for rat CX3CR1 .

Table 1: Binding Affinity and Selectivity of this compound

| Receptor | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| Human CX3CR1 | 10 | - |

| Rat CX3CR1 | 29 | 2.9x |

| Mouse CX3CR1 | 54 | 5.4x |

| hCCR1 | >246 | >24.6x |

| hCCR2 | >187 | >18.7x |

Multiple Sclerosis

This compound has been shown to significantly reduce clinical scores and inflammatory responses in experimental autoimmune encephalomyelitis (EAE) models, which mimic MS pathology:

- Clinical Efficacy : In EAE-treated rats, administration of this compound resulted in a marked decrease in paralysis and inflammatory cell infiltration into the central nervous system (CNS) when compared to control groups .

- Histopathological Findings : Histological analysis revealed reduced demyelination and axonal degeneration in spinal cord tissues from this compound-treated animals .

Spinal Cord Injury

Research indicates that this compound facilitates recovery post-SCI by mitigating inflammation and apoptosis:

- Recovery Metrics : In rat models, this compound treatment improved locomotor recovery scores significantly compared to untreated controls. The compound was found to be as effective as methylprednisolone .

- Inflammatory Response : The treatment suppressed inflammatory cytokines and apoptotic markers, indicating its potential utility in managing acute SCI .

SARS-CoV-2 Induced Neurological Damage

Recent studies have explored the protective effects of this compound against neuronal damage caused by SARS-CoV-2:

- Neuroprotection : In K18-hACE2 transgenic mice exposed to SARS-CoV-2, this compound treatment alleviated weight loss and neuronal damage while improving cognitive outcomes assessed through behavioral tests .

- Mechanistic Insights : The compound's action was linked to modulation of the CX3CL1-CX3CR1 signaling pathway, which is implicated in neuroinflammatory processes associated with COVID-19 .

Case Study 1: EAE Model

In a controlled study involving EAE models, rats treated with this compound displayed:

- Reduced Clinical Scores : A significant decrease in clinical symptoms was observed, with only one out of twenty rats experiencing a relapse after high-dose treatment.

- Histopathological Improvements : Histological evaluations showed diminished inflammation and demyelination markers compared to vehicle-treated counterparts .

Case Study 2: Spinal Cord Injury

In another study assessing SCI recovery:

特性

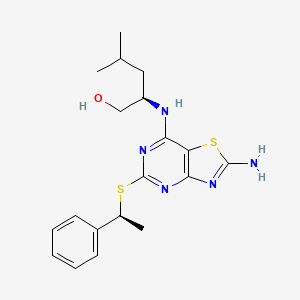

IUPAC Name |

(2R)-2-[[2-amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQSLMZOWVGBSM-GXTWGEPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)N[C@H](CC(C)C)CO)SC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。